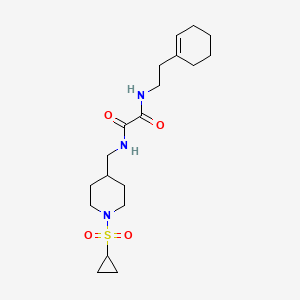

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide

説明

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

- N1-substituent: A 2-(cyclohex-1-en-1-yl)ethyl group, which introduces a hydrophobic cycloalkene moiety.

- N2-substituent: A (1-(cyclopropylsulfonyl)piperidin-4-yl)methyl group, combining a sulfonylated piperidine ring with a cyclopropylsulfonyl modification.

Its design may relate to kinase inhibition or protease modulation, as seen in structurally analogous oxalamides .

特性

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N3O4S/c23-18(20-11-8-15-4-2-1-3-5-15)19(24)21-14-16-9-12-22(13-10-16)27(25,26)17-6-7-17/h4,16-17H,1-3,5-14H2,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBHLJAYIPTMSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related oxalamides and diamines from the Biopharmacule Speciality Chemicals catalog . Key parameters include molecular weight, lipophilicity (LogP), solubility, and inferred biological activity.

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (Inferred) | Key Structural Features |

|---|---|---|---|---|

| Target Compound (N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide) | ~467.6 | 3.2–3.8 | Low (DMSO-soluble) | Cyclohexene (lipophilic), sulfonylated piperidine (polar) |

| N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide | ~317.3 | 2.5–3.0 | Moderate | Hydroxypropyl (polar), trifluoromethylphenyl (electron-withdrawing) |

| N1,N2-Dimethylcyclohexane-1,2-Diamine | ~156.3 | 1.8–2.2 | High | Small diamine, cyclohexane backbone |

| N1-Boc-2-Phenylpiperazine | ~305.4 | 2.0–2.5 | Low | Boc-protected amine, phenylpiperazine (rigid) |

| N2-(1-(pyridin-4-yl)propyl)pyridine-2,3-diamine | ~245.3 | 1.5–2.0 | High | Pyridine rings (basic), diamine linker |

Key Comparative Insights

Lipophilicity and Bioavailability The target compound’s cyclohexene and cyclopropylsulfonyl groups contribute to a higher LogP (~3.2–3.8) compared to analogs like N1,N2-dimethylcyclohexane-1,2-diamine (LogP ~1.8–2.2). In contrast, N2-(1-(pyridin-4-yl)propyl)pyridine-2,3-diamine, with pyridine moieties, exhibits lower LogP (~1.5–2.0), favoring solubility but limiting blood-brain barrier penetration.

Polar Functionality and Target Engagement The cyclopropylsulfonyl group in the target compound may improve metabolic stability compared to N1-Boc-2-phenylpiperazine, where the Boc group is prone to enzymatic cleavage. Sulfonylation often enhances binding to polar enzyme pockets (e.g., kinases) .

Structural Rigidity and Conformational Effects The piperidine ring in the target compound introduces conformational flexibility, whereas N1-Boc-2-phenylpiperazine’s phenylpiperazine backbone is more rigid. Flexibility may aid in adapting to diverse binding sites.

Research Findings and Implications

- Metabolic Stability : The cyclopropylsulfonyl group in the target compound likely reduces oxidative metabolism compared to analogs with unprotected amines (e.g., N1-methyl-4-nitrobenzene-1,2-diamine) .

- Target Selectivity: Hybrid lipophilic-polar substituents may enable dual interactions with hydrophobic pockets and polar catalytic sites, a feature less pronounced in simpler diamines like N2-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-N6-trifluoroacetyl-L-lysine-L-proline.

- Therapeutic Potential: The balance of lipophilicity and polar functionality positions the target compound as a candidate for central nervous system (CNS) targets or intracellular enzymes, whereas more polar analogs (e.g., pyridine-containing diamines) may favor peripheral actions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。